Ethyl 3-amino-3-ethoxyacrylate hydrochloride

Analytical Chemistry Process Chemistry Chemical Handling

Researchers requiring a stable, crystalline enamino ester for heterocyclic synthesis often face the instability of the free base. This hydrochloride salt solves that problem, providing a shelf-stable, easy-to-handle solid. - Enables reliable cyclocondensations to pyridine, pyrimidine, and pyrazole frameworks. - Validated in the synthesis of vitamin B6 analogs, JNK inhibitors, and the diuretic muzolimine. - Consistent ≥98% purity simplifies calibration standard preparation for HPLC and NMR.

Molecular Formula C7H14ClNO3
Molecular Weight 195.64 g/mol
CAS No. 34570-16-6
Cat. No. B105135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-3-ethoxyacrylate hydrochloride
CAS34570-16-6
Synonyms3-Amino-3-ethoxy-2-propenoic Acid Ethyl Ester Hydrochloride;  3-Amino-3-ethoxyacrylic Acid Ethyl Ester Hydrochloride;  Ethyl 3-Amino-3-ethoxypropenoate Hydrochloride;  Ethyl β-Amino-β-ethoxyacrylate Hydrochloride;  [1-Ethoxy-2-(ethoxycarbonyl)vinyl]ammon
Molecular FormulaC7H14ClNO3
Molecular Weight195.64 g/mol
Structural Identifiers
SMILESCCOC(=CC(=O)OCC)[NH3+].[Cl-]
InChIInChI=1S/C7H13NO3.ClH/c1-3-10-6(8)5-7(9)11-4-2;/h5H,3-4,8H2,1-2H3;1H/b6-5+;
InChIKeyJYGHNNMPKVPTKF-IPZCTEOASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Amino-3-Ethoxyacrylate Hydrochloride: Chemical Profile & Procurement


Ethyl 3-amino-3-ethoxyacrylate hydrochloride (CAS 34570-16-6) is a β-enamino ester building block utilized as a key intermediate in the synthesis of nitrogen-containing heterocycles . As a hydrochloride salt of an aminoacrylate, it provides a stabilized, crystalline form of the reactive enamine moiety, facilitating handling and purification in research and industrial settings . Its chemical structure incorporates both an amino group and an ethoxy group conjugated to an acrylate system, enabling its participation in diverse cyclocondensation reactions to form pyridine, pyrimidine, and pyrazole frameworks [1].

Ethyl 3-Amino-3-Ethoxyacrylate Hydrochloride: Analog Substitution Limitations


The unique reactivity profile of ethyl 3-amino-3-ethoxyacrylate hydrochloride in heterocyclic synthesis stems from the specific electronic and steric contributions of its 3-ethoxy substituent. Unlike the corresponding 3-methoxy or unsubstituted 3-aminoacrylate analogs, the ethyl ether group modulates the nucleophilicity of the enamine nitrogen and the electrophilicity of the β-carbon, directly influencing cyclization efficiency and regioselectivity [1]. Furthermore, the hydrochloride salt form provides a distinct advantage in handling, solubility, and stability compared to the free base, which is often an oil susceptible to decomposition . Consequently, substituting a closely related analog without rigorous experimental validation risks significant deviations in reaction outcomes, including lower yields and altered product distributions [1].

Ethyl 3-Amino-3-Ethoxyacrylate Hydrochloride: Differentiation Evidence


Purity & Form: Salt vs. Free Base

Ethyl 3-amino-3-ethoxyacrylate hydrochloride is supplied as a crystalline solid with a typical commercial purity specification of ≥98% by HPLC . This contrasts with the free base, ethyl 3-amino-3-ethoxyacrylate, which is often described as a liquid or oil with a purity of ~95% . The solid hydrochloride salt form simplifies accurate weighing, reduces exposure to volatile decomposition products, and enhances long-term storage stability at 0-8°C .

Analytical Chemistry Process Chemistry Chemical Handling

NMR Differentiation: Ethoxy vs. Methoxy

Distinct spectroscopic signatures enable unambiguous identification and differentiate ethyl 3-amino-3-ethoxyacrylate from its methoxy counterpart. The compound exhibits characteristic NMR signals corresponding to the ethoxy group (OCH2CH3) [1]. In the 1H NMR spectrum, the ethyl ester group typically appears as a quartet near 4.2 ppm and a triplet near 1.3 ppm, while the 3-ethoxy group shows a similar pattern, clearly distinguishable from a singlet for a methoxy group (OCH3) at ~3.3-3.4 ppm [2]. FTIR analysis confirms the presence of the hydrochloride salt through characteristic N-H and C=O stretching frequencies [1].

Analytical Chemistry Structure Elucidation Quality Control

Pyrazole Formation via Two-Site Reaction

Ethyl 3-amino-3-ethoxyacrylate is a documented, essential precursor in the synthesis of the pyrazoline diuretic muzolimine [1]. In this specific two-site condensation reaction with (1-(3,4-dichlorophenyl)ethyl)hydrazine, the compound's 3-amino and 3-ethoxy substituents on the acrylate framework direct the regioselective formation of the pyrazole ring [1]. This demonstrates a concrete application where the compound's unique substitution pattern is required for a successful ring-forming reaction, a feature not shared by simpler 3-aminoacrylates lacking the 3-alkoxy group [1].

Medicinal Chemistry Heterocyclic Synthesis Process Chemistry

Ethyl 3-Amino-3-Ethoxyacrylate Hydrochloride: Application Scenarios


Pyridine & Pyrimidine Library Synthesis

The compound is a validated building block for the construction of 2-aminonicotinic acid derivatives and related pyrimidine scaffolds [1]. Researchers aiming to synthesize vitamin B6 analogs or c-Jun NH2-terminal kinase inhibitors should prioritize this compound for its established reactivity in cyclocondensations with β-diketones and amidines [1].

Pyrazole Bioactive Synthesis

As demonstrated in the synthesis of the diuretic muzolimine, ethyl 3-amino-3-ethoxyacrylate hydrochloride is a critical intermediate for forming pyrazoline rings via two-site reactions with hydrazines [2]. Procurement is justified for medicinal chemistry efforts targeting pyrazole-based scaffolds for CNS or cardiovascular applications.

Quality Control & Analytical Method Development

The well-defined spectroscopic profile of ethyl 3-amino-3-ethoxyacrylate hydrochloride [3] makes it suitable as a reference standard for HPLC method development or NMR characterization of reaction mixtures. Its solid, high-purity form (≥98%) simplifies the preparation of calibration standards for quantitative analysis .

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